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Compound of Interest

Compound Name: (3-Fluoro-2-nitrophenyl)methanol

Cat. No.: B591663

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the
compound (3-Fluoro-2-nitrophenyl)methanol (CAS No. 1214323-11-1). Due to the limited
availability of publicly accessible, experimentally derived spectra for this specific molecule, this
document presents a predictive analysis based on data from structurally related isomers and
established principles of spectroscopic interpretation. This guide is intended to assist
researchers in the identification and characterization of (3-Fluoro-2-nitrophenyl)methanol.

Chemical Structure and Properties
« IUPAC Name: (3-Fluoro-2-nitrophenyl)methanol

o CAS Number: 1214323-11-1[1][2]

 Molecular Formula: C7HeFNO3[1]

« Molecular Weight: 171.13 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for (3-Fluoro-2-nitrophenyl)methanol. These
predictions are based on the analysis of its isomers, such as (2-Fluoro-3-
nitrophenyl)methanol[3], and general spectroscopic data for related functional groups.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data for (3-Fluoro-2-nitrophenyl)methanol

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~76-7.8 m 1H Aromatic CH
~73-75 m 2H Aromatic CH
~4.9 S 2H -CH20H
~35-45 brs 1H -OH

Prediction based on comparative data for (2-Fluoro-3-nitrophenyl)methanol (CDCIs): & 7.95 (m,
1H), 7.84 (t, 1H), 7.31 (t, 1H), 4.87 (s, 2H)[3].

Table 2: Predicted 13C NMR Data for (3-Fluoro-2-nitrophenyl)methanol

Chemical Shift (6, ppm) Assighment

~ 158 - 162 (d) C-F

~ 148 - 152 C-NO2

~ 130 - 140 Aromatic C-CH20H
~ 120 - 130 Aromatic CH
~115- 125 (d) Aromatic CH

~ 60 - 65 -CH20H

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for (3-Fluoro-2-nitrophenyl)methanol
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Wavenumber (cm~?) Functional Group

3200 - 3600 (broad) O-H stretch (alcohol)

3000 - 3100 C-H stretch (aromatic)

2850 - 2960 C-H stretch (aliphatic)

1520 - 1560 N-O asymmetric stretch (nitro)
1340 - 1380 N-O symmetric stretch (nitro)
1000 - 1400 C-F stretch

1000 - 1300 C-O stretch (alcohol)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for (3-Fluoro-2-nitrophenyl)methanol

miz Interpretation
171 [M]* (Molecular lon)
154 [M - OHI*

141 [M - NOJ*

125 [M - NO2J*

123 [M - H20 - F]*

95 [CeHaF]*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. Specific parameters may need to be optimized for the particular instrument
and sample.

NMR Spectroscopy
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e Sample Preparation: Dissolve approximately 5-10 mg of (3-Fluoro-2-nitrophenyl)methanol
in 0.5-0.7 mL of a deuterated solvent (e.g., CDClsz or DMSO-de) in an NMR tube.

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
e 1H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation
delay of 1-5 seconds.

o Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at
0 ppm).

e 13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum with proton decoupling.

o Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, relaxation
delay of 2-5 seconds.

o Reference the spectrum to the solvent peaks.

IR Spectroscopy

e Sample Preparation:

o Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and
press into a thin, transparent pellet.

o Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total
Reflectance (ATR) crystal.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

e Acquisition:
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[e]

Record a background spectrum of the empty sample compartment or the clean ATR

crystal.

[e]

Record the sample spectrum over a range of 4000-400 cm~1.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

o

The final spectrum is presented in terms of transmittance or absorbance.

[¢]

Mass Spectrometry

o Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol or acetonitrile).

 Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g.,
Electrospray lonization - ESI or Electron Impact - El).

e Acquisition:

EI-MS: Introduce the sample into the ion source, where it is bombarded with a high-energy

[¢]

electron beam.

ESI-MS: Infuse the sample solution into the ESI source.

[¢]

Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

[e]

o

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic
characterization of a chemical compound like (3-Fluoro-2-nitrophenyl)methanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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nitrophenyl-methanol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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